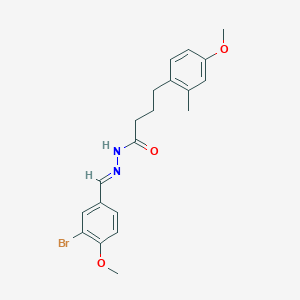![molecular formula C14H14N2O2S B297950 N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzothiazole family, which has been known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, induction of apoptosis, and disruption of bacterial cell membranes. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide. One area of interest is the development of novel formulations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide and to identify potential molecular targets for its anticancer and antibacterial activities. Furthermore, the potential applications of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide in the treatment of inflammatory diseases and other conditions warrant further investigation.
Synthesemethoden
The synthesis of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. A number of studies have reported that N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide exhibits significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has also been shown to possess potent antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-8(17)15-14-16-13-11-7-10(18-2)5-3-9(11)4-6-12(13)19-14/h3,5,7H,4,6H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
KNNBXFBLNXHSLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
Kanonische SMILES |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)